molecular formula C19H15BrN2O5 B5109949 2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID

2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B5109949
M. Wt: 431.2 g/mol
InChI Key: CRGWMTMDFGSCCM-CXUHLZMHSA-N
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Description

2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by the presence of a bromophenyl group, an imidazolidinone ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group and imidazolidinone ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: A simpler compound with a bromophenyl group and acetic acid moiety.

    Imidazolidinone Derivatives: Compounds containing the imidazolidinone ring, which may have similar biological activities.

    Phenoxyacetic Acid Derivatives: Compounds with a phenoxyacetic acid moiety, used in various chemical and biological applications.

Uniqueness

2-(4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its complex structure, combining multiple functional groups and rings. This complexity may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c20-14-5-1-13(2-6-14)10-22-18(25)16(21-19(22)26)9-12-3-7-15(8-4-12)27-11-17(23)24/h1-9H,10-11H2,(H,21,26)(H,23,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWMTMDFGSCCM-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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